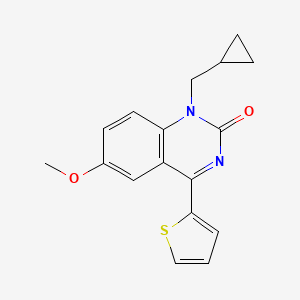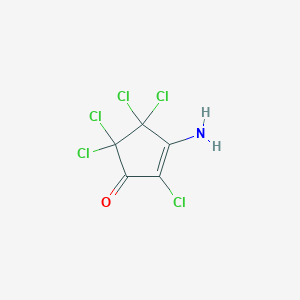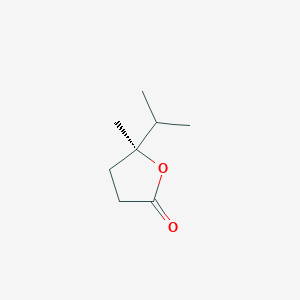
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is an organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility. This particular silane compound is characterized by the presence of a silicon atom bonded to organic groups, including a 2-chloro-3,3-dimethyl-1-methylenebutyl group and three methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, typically involves the reaction of chloromethyltrimethylsilane with a suitable organometallic reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this silane compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. This method is efficient and allows for the large-scale production of various organosilicon compounds, including Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-.
化学反応の分析
Types of Reactions
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用機序
The mechanism of action of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, involves its ability to form strong bonds with other molecules through its silicon atom. This allows it to interact with various molecular targets and pathways, leading to its diverse applications in different fields. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity and functionality.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different applications.
Chloromethyltrimethylsilane: Shares structural similarities but differs in its specific functional groups and uses.
Uniqueness
Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be as effective.
特性
CAS番号 |
61628-64-6 |
|---|---|
分子式 |
C10H21ClSi |
分子量 |
204.81 g/mol |
IUPAC名 |
(3-chloro-4,4-dimethylpent-1-en-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H21ClSi/c1-8(12(5,6)7)9(11)10(2,3)4/h9H,1H2,2-7H3 |
InChIキー |
UNZADYZNGVVAHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=C)[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


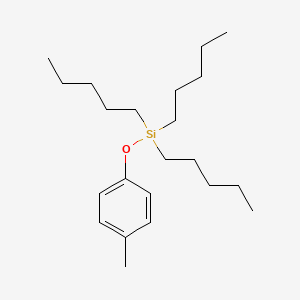
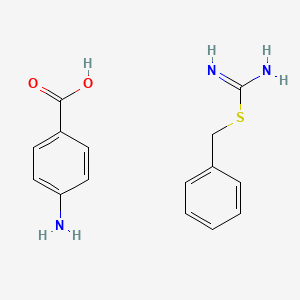
![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

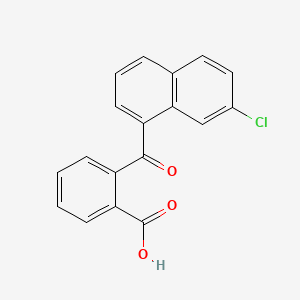
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
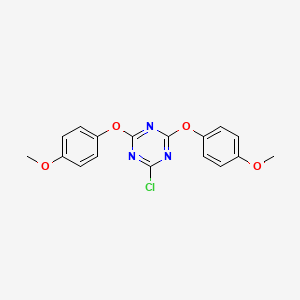
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
